molecular formula C7H6ClIN4 B1472656 6-Chloro-9-ethyl-8-iodo-9H-purine CAS No. 1610703-69-9

6-Chloro-9-ethyl-8-iodo-9H-purine

Cat. No. B1472656
CAS RN: 1610703-69-9
M. Wt: 308.51 g/mol
InChI Key: GPMPXKNHAQGMNX-UHFFFAOYSA-N
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Description

“6-Chloro-9-ethyl-8-iodo-9H-purine” is a chemical compound with the molecular formula C7H6ClIN4 . It has a molecular weight of 308.51 .


Molecular Structure Analysis

The molecular structure of “6-Chloro-9-ethyl-8-iodo-9H-purine” is based on the purine scaffold, which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

This compound has a density of 2.2±0.1 g/cm3 and a boiling point of 408.1±48.0 °C at 760 mmHg . The melting point and other physical properties were not available in the sources I found.

Scientific Research Applications

Selective Magnesiation of Chloro-iodopurines

Tobrman and Dvořák (2006) explored the selective I/Mg exchange reaction with chloro-iodopurines, which included derivatives like 6-chloro-2-iodo-9-isopropylpurine. This process highlights the potential for creating new purine derivatives through selective reactions at different positions of the purine nucleus, showcasing the adaptability of 6-chloro-9-ethyl-8-iodo-9H-purine in chemical syntheses (Tomáš Tobrman, D. Dvořák, 2006).

Synthesis of Purine Derivatives

Zhong and Robins (2006) developed methods for regiospecific N9 alkylation of 6-(heteroaryl)purines, revealing the intricacies of purine alkylation and its potential to yield regioisomerically pure 9-alkylpurines. This research underscores the importance of the precise chemical manipulation of purine structures like 6-chloro-9-ethyl-8-iodo-9H-purine in synthesizing specific purine isomers (Minghong Zhong, M. Robins, 2006).

Synthesis of Cyclic Tetrameric Purine

Guthmann, Könemann, and Bach (2007) achieved the synthesis of a cyclic tetrameric purine, demonstrating the potential of complex purine structures for advanced chemical applications. The involvement of chloro-iodopurine derivatives in such syntheses suggests the versatility of compounds like 6-chloro-9-ethyl-8-iodo-9H-purine in constructing intricate molecular architectures (H. Guthmann, M. Könemann, T. Bach, 2007).

Antitumor Activity Screening

El-bayouki et al. (1994) explored the reaction of chloro-benzyl-methylthiopurines with primary amines, leading to the synthesis of compounds with potential antitumor activity. This highlights the role of chloro-purines in medicinal chemistry and their potential in developing new therapeutic agents (K. El-bayouki, W. Basyouni, S. El-Din, A. G. Habeeb, 1994).

Sonogashira Cross-Coupling Reactions

Ibrahim, Chevot, and Legraverend (2011) utilized lithiation of chloro-dihalogenated purines to achieve regioselective Sonogashira cross-coupling reactions, producing various alkynylated compounds. This research exemplifies the utility of chloro-purines like 6-chloro-9-ethyl-8-iodo-9H-purine in facilitating diverse chemical syntheses (N. Ibrahim, Franciane Chevot, M. Legraverend, 2011).

properties

IUPAC Name

6-chloro-9-ethyl-8-iodopurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIN4/c1-2-13-6-4(12-7(13)9)5(8)10-3-11-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMPXKNHAQGMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)Cl)N=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-9-ethyl-8-iodo-9H-purine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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